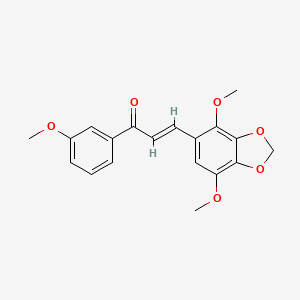
(2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(3-METHOXYPHENYL)PROP-2-EN-1-ONE: is an organic compound known for its complex structure and potential applications in various scientific fields. This compound features a benzodioxole ring and a methoxyphenyl group, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(3-METHOXYPHENYL)PROP-2-EN-1-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,7-dimethoxy-2H-1,3-benzodioxole and 3-methoxybenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol, under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(3-METHOXYPHENYL)PROP-2-EN-1-ONE may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(3-METHOXYPHENYL)PROP-2-EN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(3-METHOXYPHENYL)PROP-2-EN-1-ONE is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine
In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases due to its unique chemical structure.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(3-METHOXYPHENYL)PROP-2-EN-1-ONE involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, such as oxidative stress pathways or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYPHENYL)PROP-2-EN-1-ONE
- (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE
Uniqueness
The uniqueness of (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(3-METHOXYPHENYL)PROP-2-EN-1-ONE lies in its specific substitution pattern on the benzodioxole and methoxyphenyl rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18O6 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
(E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H18O6/c1-21-14-6-4-5-12(9-14)15(20)8-7-13-10-16(22-2)18-19(17(13)23-3)25-11-24-18/h4-10H,11H2,1-3H3/b8-7+ |
InChI Key |
BCUUCVOMNSFJME-BQYQJAHWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC(=C3C(=C2OC)OCO3)OC |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC(=C3C(=C2OC)OCO3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-bromofuran-2-yl)-N-[2-(3,4-diethoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11478188.png)
![4,5-Dimethoxy-N-[(5-methyl-2-furyl)methyl]-2-nitrobenzamide](/img/structure/B11478193.png)
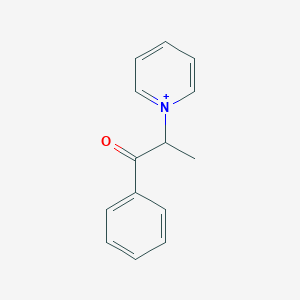
![1-benzyl-2'-[3-(trifluoromethyl)phenyl]-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B11478207.png)
![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11478215.png)
![2-(5-{3-[(4-Chlorophenyl)sulfonyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl}-2-methoxyphenoxy)acetamide](/img/structure/B11478220.png)

![4-([1,2,5]Oxadiazolo[3,4-b]pyrazin-5-yl)phenol](/img/structure/B11478233.png)
![7-amino-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11478249.png)

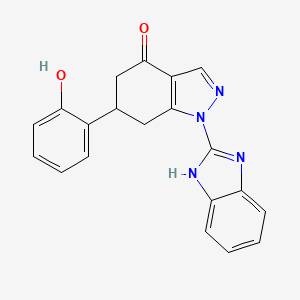
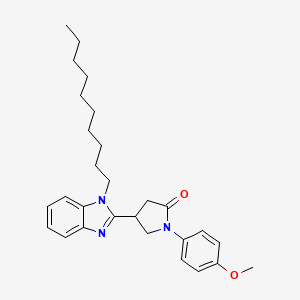
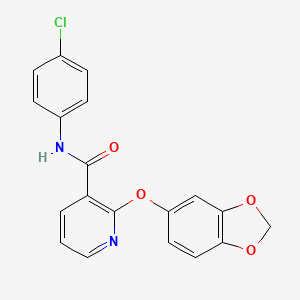
![N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-4-(trifluoromethyl)benzamide](/img/structure/B11478257.png)
